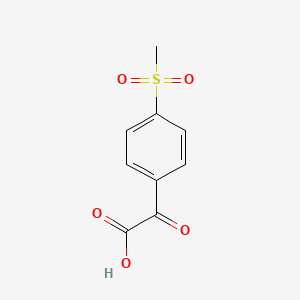

2-(4-Methanesulfonylphenyl)-2-oxoacetic acid

Description

2-(4-Methoxyphenyl)-2-oxoacetic acid (C₉H₈O₄) is a substituted aryl oxoacetic acid characterized by a ketone and carboxylic acid group on the α-carbon, with a 4-methoxyphenyl substituent. Its molecular structure (SMILES: COC1=CC=C(C=C1)C(=O)C(=O)O) includes a methoxy group (-OCH₃) at the para position of the benzene ring, influencing its electronic and steric properties . This compound is frequently synthesized via condensation reactions involving 2-oxoacetic acid and substituted phenylhydrazines or diazo intermediates, with yields dependent on stoichiometry and reaction conditions .

Properties

IUPAC Name |

2-(4-methylsulfonylphenyl)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5S/c1-15(13,14)7-4-2-6(3-5-7)8(10)9(11)12/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOYOSITARWPAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methanesulfonylphenyl)-2-oxoacetic acid typically involves the reaction of 4-methanesulfonylphenylacetic acid with suitable reagents under controlled conditions. One common method includes the use of methanesulfonyl chloride as a starting material, which undergoes a series of reactions to introduce the oxoacetic acid group . The reaction conditions often involve the use of polar organic solvents and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Methanesulfonylphenyl)-2-oxoacetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as chlorination, sulfonation, and subsequent oxidation to achieve the final product . The use of advanced equipment and stringent quality control measures are essential to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methanesulfonylphenyl)-2-oxoacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, alcohols, and various substituted phenylacetic acids, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(4-Methanesulfonylphenyl)-2-oxoacetic acid has a wide range of applications in scientific research:

Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.

Industry: The compound is utilized in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of 2-(4-Methanesulfonylphenyl)-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules . This interaction can modulate the activity of enzymes or alter signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- However, its steric bulk may slightly reduce yields compared to smaller substituents like -F or -Cl .

- Electron-Withdrawing Groups (e.g., -F, -Cl, -Br) : These substituents increase electrophilicity at the α-carbon, improving reactivity in nucleophilic reactions. The 4-chlorophenyl derivative (2h) achieves a higher yield (77%) than 2c (62%), suggesting that electronic effects dominate over steric hindrance in these cases .

- Extended Aromatic Systems (e.g., naphthyl) : The naphthalen-2-yl derivative (2d) shows the highest yield (83%), attributed to resonance stabilization and enhanced solubility during crystallization .

Mechanistic Insights

The synthesis of 2-aryl-2-oxoacetic acids involves charge distribution at the α-carbon (C9), which is influenced by substituent electronegativity. Computational studies on 4-methoxyphenyl derivatives indicate that electron-donating groups reduce C9 electrophilicity, requiring optimized stoichiometry (e.g., 2 equivalents of 2-oxoacetic acid) to drive reactions to completion .

Biological Activity

2-(4-Methanesulfonylphenyl)-2-oxoacetic acid, also known by its CAS number 79478-01-6, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(4-Methanesulfonylphenyl)-2-oxoacetic acid features a methanesulfonyl group attached to a phenyl ring, with an oxoacetic acid moiety. This configuration contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The presence of the methanesulfonyl group enhances its solubility and bioavailability, which is crucial for its pharmacological effects.

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on certain enzymes, including phosphatases, which play a significant role in cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further exploration in treating infections.

Biological Activity Overview

The biological activities of 2-(4-Methanesulfonylphenyl)-2-oxoacetic acid can be categorized into several key areas:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits potential against various bacterial strains in vitro. |

| Enzyme Inhibition | Inhibits specific phosphatases involved in cellular signaling. |

| Anti-inflammatory | May reduce inflammation by modulating cytokine production. |

| Anticancer | Initial studies indicate potential efficacy against cancer cell lines. |

Case Studies and Research Findings

Several studies have reported findings related to the biological activity of 2-(4-Methanesulfonylphenyl)-2-oxoacetic acid:

- Antimicrobial Efficacy :

- A study demonstrated that this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

- Phosphatase Inhibition :

- Anti-inflammatory Effects :

Discussion

The diverse biological activities exhibited by 2-(4-Methanesulfonylphenyl)-2-oxoacetic acid highlight its potential as a therapeutic agent. Its ability to inhibit key enzymes involved in signaling pathways suggests applications in treating diseases characterized by dysregulated signaling, such as cancer and inflammatory disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.